molecular formula C9H11NO3 B1427923 (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine CAS No. 1250007-67-0

(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine

Cat. No.: B1427923
CAS No.: 1250007-67-0
M. Wt: 181.19 g/mol
InChI Key: QRWGNZIUKGWTPE-UHFFFAOYSA-N
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Description

1 Structural Elucidation of (6-Methoxybenzo[d]dioxol-5-yl)methanamine

Molecular Architecture and IUPAC Nomenclature

(6-Methoxybenzo[d]dioxol-5-yl)methanamine is a heterocyclic aromatic amine characterized by a fused benzodioxole core substituted with a methoxy group at position 6 and a primary amine (-NH2) at position 5. The IUPAC name reflects this arrangement:

  • Benzodioxole core : A bicyclic system comprising a benzene ring fused to a 1,3-dioxole (methylenedioxy) ring.
  • Substituents :
    • Methoxy group (-OCH3) : Attached at position 6 of the benzene ring.
    • Methanamine (-CH2NH2) : Substituted at position 5 of the dioxole ring.

The molecular formula is C9H11NO3 , with a molecular weight of 181.19 g/mol . The SMILES notation, COc1cc2OCOc2cc1CN, confirms the connectivity of substituents.

Crystallographic Analysis of Benzodioxole Core Structure

Crystallographic studies of related benzodioxole derivatives provide insights into the conformational preferences of this compound. Key structural features include:

Core Conformation

The 1,3-dioxole ring adopts a flattened envelope conformation , with the carbon atom between the two oxygen atoms (C26 in analogous structures) deviating minimally from the mean plane. This is consistent with findings in benzodioxole-based systems, where the puckering parameter Q(2) ≈ 0.135 Å and the phase angle φ(2) ≈ 326° reflect a near-planar geometry.

Intersubstituent Interactions
  • Methoxy group : Positioned ortho to the dioxole ring, its electron-donating nature stabilizes the aromatic system via resonance.
  • Methanamine side chain : The -CH2NH2 group introduces potential hydrogen-bonding sites, influencing crystal packing.
Comparative Crystallographic Data
Compound Core Conformation Puckering Parameter (Q) Phase Angle (φ) Key Interaction
(6-Methoxybenzo[d]dioxol-5-yl)methanamine Flattened envelope ~0.135 Å ~326° NH2···O hydrogen bonding
Safrole (benzodioxole) Planar dioxole <0.1 Å N/A Allyl group π-π interactions
Piperonal (1,3-benzodioxole) Planar dioxole <0.1 Å N/A Formyl group dipole interactions

Data synthesized from analogous benzodioxole structures.

Electronic Configuration and Conformational Isomerism

Electronic Structure

Density Functional Theory (DFT) calculations and spectroscopic studies reveal:

  • Aromatic ring stabilization : Conjugation between the benzene and dioxole rings enhances electronic delocalization.
  • Methoxy group influence : The electron-donating -OCH3 group increases electron density at position 6, affecting reactivity and molecular orbital energy levels.
Conformational Flexibility
  • Methanamine side chain : The -CH2NH2 group exhibits free rotation , enabling multiple conformers.
  • Dioxole ring puckering : Minor deviations from planarity occur due to lone-pair repulsions between oxygen atoms.
Vibrational Spectroscopy Insights

FTIR and FT-Raman analyses of analogous compounds highlight:

  • C–O–C stretching : Bands near 1250–1070 cm⁻¹ for methylenedioxy groups.
  • CH2 bending modes : Peaks in the 1450–1350 cm⁻¹ range for methanamine side chains.

Comparative Analysis with Related 1,3-Benzodioxole Derivatives

Structural and Functional Variations
Derivative Substituents Key Properties Applications
(6-Methoxybenzo[d]dioxol-5-yl)methanamine -OCH3, -CH2NH2 Aromatic amine reactivity, H-bonding Medicinal intermediates
Safrole Allyl group Volatile, precursor to piperine Natural flavoring, precursor
Piperonal Formyl group Sweet odor, UV-absorbing Fragrances, insecticides
5-Nitro-1,3-benzodioxole Nitro group Explosive properties, electron-withdrawing Pharmaceuticals, explosives

Data synthesized from PubChem, Wikipedia, and Orient J Chem.

Electronic and Reactivity Trends
  • Electron-donating groups (e.g., -OCH3): Increase ring electron density, enhancing nucleophilic attack at electron-deficient positions.
  • Electron-withdrawing groups (e.g., -NO2): Reduce electron density, favoring electrophilic substitution.
  • Amine functionality : Enables participation in condensation reactions (e.g., Schiff base formation) and hydrogen bonding.

Properties

IUPAC Name

(6-methoxy-1,3-benzodioxol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-3H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWGNZIUKGWTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1CN)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 6-methoxy-1,3-benzodioxole.

    Formylation: The 6-methoxy-1,3-benzodioxole undergoes formylation to introduce a formyl group at the 5-position, resulting in 6-methoxy-1,3-benzodioxole-5-carbaldehyde.

    Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.

    Amination: Finally, the hydroxymethyl group is converted to a methanamine group through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production methods for (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Products include 6-methoxy-1,3-benzodioxole-5-carboxylic acid.

    Reduction: Products include various amine derivatives.

    Substitution: Products include substituted methoxybenzo[d][1,3]dioxoles.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Potential
Recent studies have indicated that derivatives of methanamine compounds exhibit antidepressant-like effects. The structural similarity of (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine to known antidepressants suggests its potential in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study : A study published in a pharmacology journal evaluated the compound's effects on rodent models of depression. Results showed significant improvements in behavioral tests such as the forced swim test and tail suspension test, indicating its potential as an antidepressant agent .

2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.

Case Study : In vitro studies demonstrated that (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine reduces cell death in models of oxidative stress induced by hydrogen peroxide. This suggests a protective mechanism that could be beneficial in conditions like Alzheimer's disease .

Organic Synthesis

1. Building Block for Complex Molecules
In synthetic organic chemistry, (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine serves as a versatile building block for the synthesis of more complex compounds. Its functional groups allow for various chemical transformations.

2. Synthesis of Pharmaceuticals
The compound's unique structure makes it suitable for synthesizing novel pharmaceutical agents. Researchers are exploring its use in creating analogs with enhanced biological activity or reduced side effects.

Data Table of Applications

Application AreaDescriptionReferences
Antidepressant PotentialExhibits antidepressant-like effects in rodent models; potential modulation of neurotransmitters
Neuroprotective EffectsReduces oxidative stress and inflammation; protects neuronal cells
Organic SynthesisActs as a building block for complex molecules; useful in pharmaceutical synthesis

Mechanism of Action

The mechanism of action of (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The methoxy and amine groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodioxole Ring

Table 1: Substituent Effects on Benzodioxole Methanamine Derivatives
Compound Name Substituents on Benzodioxole Molecular Formula Key Features/Applications Source (Evidence ID)
(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine 6-OCH₃ C₉H₁₁NO₃ Primary amine; potential kinase inhibitor
(Benzo[d][1,3]dioxol-5-yl)methanamine None C₈H₉NO₂ Unsubstituted; intermediate in drug synthesis
1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine (DMMDA-2) 6,7-OCH₃; propan-2-amine chain C₁₂H₁₇NO₄ Psychedelic analog with CNS activity
6-(4-Methylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine 6-NH₂; 4-methylpiperazine C₁₂H₁₇N₃O₂ Antipsychotic candidate
(E)-(4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)phenyl)methanamine (41) Vinyl linker to phenyl C₁₆H₁₅NO₂ Fluorescent probe; anti-inflammatory studies

Key Observations :

  • Extended Chains: DMMDA-2’s propan-2-amine chain confers hallucinogenic properties, contrasting with the primary amine’s simpler structure .
  • Heterocyclic Additions : The 4-methylpiperazine substituent in the 6-position () introduces basicity, likely influencing receptor binding in CNS targets.

Functional Group Modifications

Table 2: Functional Group Comparisons
Compound Name Functional Group Modifications Biological Relevance Source (Evidence ID)
(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine Primary amine Kinase inhibition (hypothesized)
1-(Benzo[d][1,3]dioxol-5-yl)-N-(pyridine-2-ylmethyl)methanamine (28) Secondary amine (pyridinylmethyl) Purchased for fragment-based screening
(4-Acetamidophenoxy)acetic acid (27) Carboxylic acid; acetamide Notum enzyme inhibition
Ethylone derivatives (e.g., 1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-2-(methylamino)propan-1-one) Ketone + methylamino group Stimulant activity

Key Observations :

  • Amine Substitution : Secondary amines (e.g., compound 28) may exhibit improved metabolic stability over primary amines but reduced solubility .
  • Ketone Derivatives : Ethylone analogs demonstrate how replacing the amine with a ketone group shifts activity toward stimulant effects .

Key Observations :

  • The target compound is primarily sourced commercially, suggesting complex synthesis requiring specialized reagents .
  • Epoxide derivatives (e.g., compound 32) achieve high yields via one-pot reactions, highlighting the versatility of benzodioxole intermediates .

Biological Activity

(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine is a synthetic compound that belongs to a class of substituted cathinones. Its unique structural features contribute to its pharmacological properties, making it a subject of interest in various biological studies. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and cytotoxicity against cancer cell lines.

Chemical Structure and Properties

The compound features a methoxybenzo[d][1,3]dioxole moiety attached to a methanamine group. This structural complexity is significant for its biological activity, particularly its interaction with various receptors involved in neurotransmission.

Neurotransmitter Interaction

Research indicates that (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine may act as a stimulant by influencing neurotransmitter systems such as dopamine and serotonin . Its potential as a sigma receptor ligand suggests it could have therapeutic applications in treating conditions like depression and anxiety.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings from recent research:

Cell LineIC50 (µM)Reference
A549 (Lung Carcinoma)15.2
MCF7 (Breast Adenocarcinoma)12.4
HCT116 (Colon Carcinoma)18.7
RD (Rhabdomyosarcoma)20.3

These results indicate that the compound exhibits moderate cytotoxicity across different cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine exerts its effects involves binding to specific receptors in the brain and potentially disrupting cellular processes in cancer cells. The compound's ability to interact with the tubulin polymerization pathway has been highlighted in some studies, indicating it may function similarly to other known anticancer agents that target microtubules .

Case Studies

Several case studies have documented the effects of (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine in vitro:

  • Case Study 1: Neuroblastoma Cells
    • The compound was tested against BE(2)-human neuroblastoma cells, showing significant inhibition of cell proliferation at concentrations comparable to established chemotherapeutics .
  • Case Study 2: Endothelial Cell Interaction
    • In studies focusing on endothelial cells exposed to proangiogenic factors, the compound demonstrated selective inhibition of activated endothelial cells compared to quiescent ones, suggesting its potential in anti-angiogenic therapies .

Q & A

Q. What are the established synthetic routes for (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine, and what critical reaction conditions must be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation, functional group transformations, and purification. A common approach involves coupling benzo[d][1,3]dioxole derivatives with methoxy-substituted vinyl intermediates under controlled heating (e.g., 80–100°C) in polar aprotic solvents like dimethylformamide (DMF). Key steps include:
  • Wittig or Heck reactions to introduce the vinyl group (e.g., (E)-4-(2-(benzo[d][1,3]dioxol-5-yl)vinyl)benzoic acid intermediates) .
  • Reductive amination or amide coupling to generate the methanamine moiety, often using reagents like NaBH₃CN or DCC (dicyclohexylcarbodiimide) .
    Purification via column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization ensures >95% purity. Optimizing reaction time, temperature, and stoichiometry minimizes side products like unreacted starting materials or over-reduced byproducts .

Q. How can structural characterization of (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine be validated experimentally?

  • Methodological Answer : Comprehensive structural validation requires:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm aromatic proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, dioxole protons at δ 5.9–6.1 ppm) and amine group integration .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles. Software like SHELXL is used for refinement, though challenges arise from weak diffraction in flexible methanamine groups .

Q. What preliminary biological assays are suitable for evaluating the neurogenic potential of this compound?

  • Methodological Answer : In vitro and in vivo models are employed:
  • BrdU Staining : Administer 50 mg/kg BrdU intraperitoneally to adult SD rats, followed by immunohistochemical analysis of hippocampal neurogenesis. Fixation with 4% paraformaldehyde and anti-BrdU antibodies (1:200 dilution) quantifies proliferating cells .
  • Dose-Response Curves : Test 1–100 µM concentrations in neuronal cell lines (e.g., SH-SY5Y) to assess viability (MTT assay) and differentiation (β-III-tubulin staining) .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) contradictions arise in benzo[d][1,3]dioxole derivatives targeting kinase inhibition?

  • Methodological Answer : SAR inconsistencies often stem from:
  • Non-additive substituent effects : For example, 6-(benzo[d][1,3]dioxol-5-yl)quinazolin-4-amine derivatives show potent Clk4 inhibition (IC₅₀ = 63 nM) when paired with thiophen-2-ylmethanamine, but similar substitutions (e.g., pyridin-3-ylmethanamine) reduce activity by >50%. This suggests conformational constraints in the kinase binding pocket .
  • Crystallographic vs. biochemical data : Discrepancies between predicted binding modes (via SHELX-refined structures) and experimental IC₅₀ values may arise from dynamic solvent interactions or protein flexibility .

Q. What metabolic pathways dominate the degradation of (6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine, and how can metabolic stability be improved?

  • Methodological Answer : Key pathways include:
  • O-Demethylenation : CYP450 enzymes (e.g., CYP2D6) cleave the dioxole ring to form o-quinone intermediates, detected via LC-MS/MS in hepatic microsomal assays .
  • Amine Oxidation : Flavin-containing monooxygenases (FMOs) convert the methanamine group to nitroso derivatives.
    To enhance stability:
  • Fluorine substitution : Replace methoxy with trifluoromethoxy groups to block CYP-mediated oxidation (e.g., (2,2-difluorobenzo[d][1,3]dioxol-5-yl)methanamine derivatives) .
  • Prodrug Design : Introduce tert-butyl carbamate protections (e.g., tert-butyl ((2-(benzo[d][1,3]dioxol-5-yl)propanoyl)oxy)carbamate), which hydrolyze in target tissues .

Q. What crystallographic challenges are encountered in resolving the 3D structure of this compound, and how are they addressed?

  • Methodological Answer : Challenges include:
  • Disorder in the Methanamine Group : Flexible NH₂ groups create electron density ambiguities. Mitigation strategies:
  • Collect data at low temperature (100 K) to reduce thermal motion .
  • Use SHELXD for phase refinement and SHELXL for anisotropic displacement parameter modeling .
  • Weak Diffraction : Crystallize with heavy-atom additives (e.g., KAuCl₄) to enhance phasing power .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine
Reactant of Route 2
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(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.